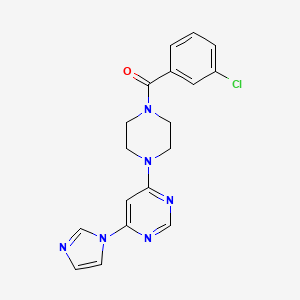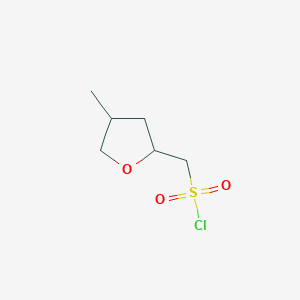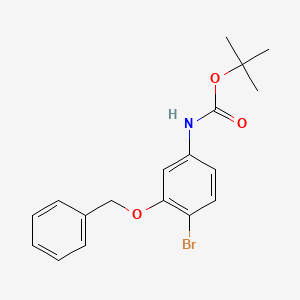
(4-(6-(1H-咪唑-1-基)嘧啶-4-基)哌嗪-1-基)(3-氯苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that features a combination of imidazole, pyrimidine, piperazine, and chlorophenyl groups
科学研究应用
Chemistry
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
作用机制
Target of Action
Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives show significant activity against E. coli .
Biochemical Pathways
For example, some imidazole derivatives have been reported to inhibit phosphodiesterases (PDEs), enzymes that play a vital role in cell function by regulating intracellular levels of cyclic nucleotides .
Pharmacokinetics
Imidazole is known to be a highly soluble compound, which could potentially influence the bioavailability of this compound .
Result of Action
Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Synthesis of the Pyrimidine Ring: This involves the cyclization of a β-diketone with guanidine.
Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Piperazine Group: The piperazine moiety is introduced via a nucleophilic substitution reaction with a suitable halide precursor.
Attachment of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperazine rings.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Substituted derivatives at the chlorophenyl group.
相似化合物的比较
Similar Compounds
(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds share the imidazole and pyrimidine rings but differ in the substituents on the phenyl and pyrimidine rings.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds contain the piperazine ring but differ in the core structure and substituents.
Uniqueness
The uniqueness of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone lies in its combination of multiple pharmacophores within a single molecule, providing a versatile scaffold for drug development and other applications .
属性
IUPAC Name |
(3-chlorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-2-14(10-15)18(26)24-8-6-23(7-9-24)16-11-17(22-12-21-16)25-5-4-20-13-25/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPKTNXZOCBMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)
![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)
![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)
![2-(1-methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2496244.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)


![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496252.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![4-tert-butyl-N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2496254.png)
